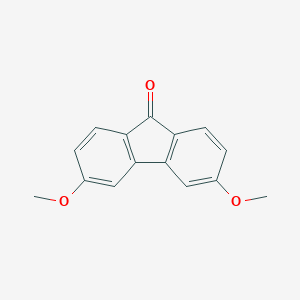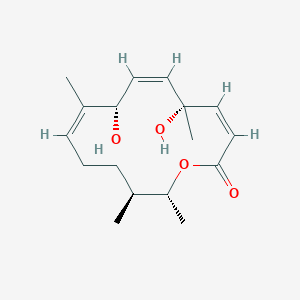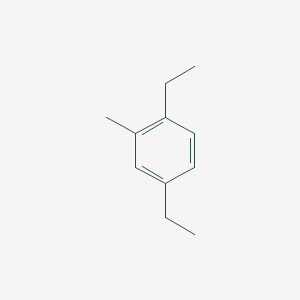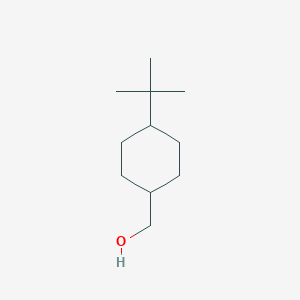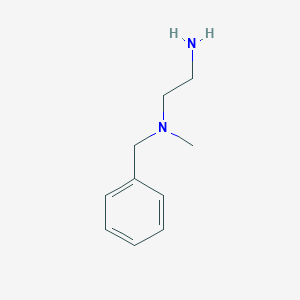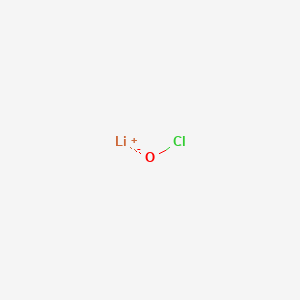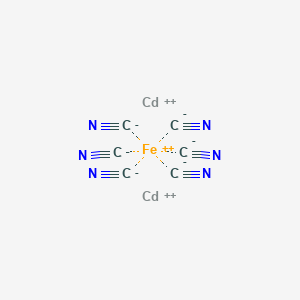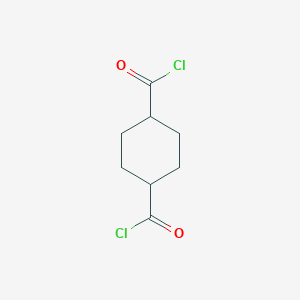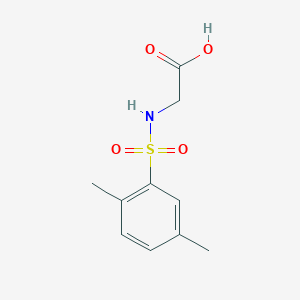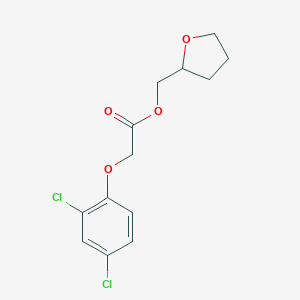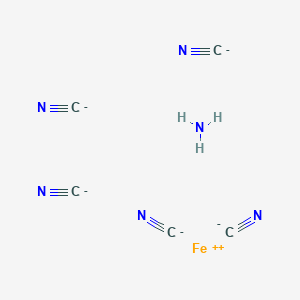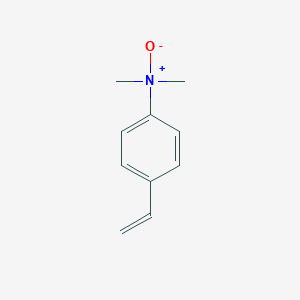
4-ethenyl-N,N-dimethylbenzeneamine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethenyl-N,N-dimethylbenzeneamine oxide, also known as N,N-dimethyl-4-vinylaniline N-oxide (DMVAO), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the family of N-oxides, which are known for their ability to act as oxidants and to undergo various chemical reactions.
Mécanisme D'action
DMVAO acts as an oxidant by donating an oxygen atom to a substrate, which results in the formation of a radical cation. The radical cation can undergo various reactions, such as addition, elimination, and rearrangement, depending on the nature of the substrate and the reaction conditions. DMVAO can also undergo various chemical reactions, such as reduction, rearrangement, and cyclization, depending on the reaction conditions and the presence of other reagents.
Effets Biochimiques Et Physiologiques
DMVAO has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. DMVAO has been proposed as a potential therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMVAO has several advantages for lab experiments, such as its high stability and solubility in various solvents. It is also easy to handle and store. However, DMVAO has some limitations, such as its potential toxicity and its sensitivity to air and moisture. It is important to handle DMVAO with caution and to store it in a dry and dark place.
Orientations Futures
There are several future directions for the research on DMVAO. One direction is to investigate the mechanism of action of DMVAO in more detail, including its interactions with various substrates and its role in various chemical reactions. Another direction is to explore the potential therapeutic applications of DMVAO in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, the development of new synthetic methods for DMVAO and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
DMVAO can be synthesized by the oxidation of 4-ethenyl-N,N-dimethylbenzeneamine oxide-4-vinylaniline using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in the presence of a catalyst, such as a metal salt, and under specific reaction conditions. The yield and purity of DMVAO can be improved by optimizing the reaction parameters, such as the reaction time, temperature, and concentration of the reactants.
Applications De Recherche Scientifique
DMVAO has been widely used in scientific research due to its unique properties, including its ability to act as an oxidant and to undergo various chemical reactions. DMVAO has been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. It has also been used as a reagent in organic synthesis, such as in the preparation of N-oxide derivatives of various compounds.
Propriétés
Numéro CAS |
13276-13-6 |
|---|---|
Nom du produit |
4-ethenyl-N,N-dimethylbenzeneamine oxide |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-ethenyl-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C10H13NO/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3 |
Clé InChI |
AMAHCXRUCLJIPD-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C1=CC=C(C=C1)C=C)[O-] |
SMILES canonique |
C[N+](C)(C1=CC=C(C=C1)C=C)[O-] |
Autres numéros CAS |
72878-77-4 |
Synonymes |
Aniline, N,N-dimethyl-p-vinyl-, N-oxide (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




